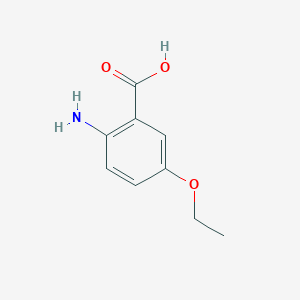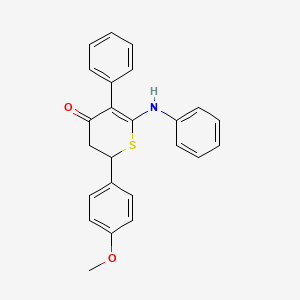
6-anilino-2-(4-methoxyphenyl)-5-phenyl-2,3-dihydro-4H-thiopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to "6-anilino-2-(4-methoxyphenyl)-5-phenyl-2,3-dihydro-4H-thiopyran-4-one" typically involves multistep synthetic pathways that include the formation of thiopyran rings through cyclization reactions. Although specific details on the synthesis of this exact compound were not available, related studies highlight the general strategies for synthesizing thiopyran derivatives. For example, the synthesis of indenopyrazoles and thiopyran derivatives demonstrates the utility of cyclization reactions and the importance of substituent effects on the ring formation and the overall yield of the reaction process (Minegishi et al., 2015).
Molecular Structure Analysis
The molecular structure of thiopyran derivatives, including those similar to "this compound", typically features a planar thiopyran ring core with various substituents that influence the compound's physical and chemical properties. Crystallographic studies, such as those on related thiopyran compounds, have shown that these molecules can adopt specific conformations based on the nature and position of substituents, impacting their reactivity and interaction with biological targets (Rahmani, Pirelahi, & Ng, 2009).
Chemical Reactions and Properties
Thiopyran derivatives participate in a variety of chemical reactions, leveraging the reactivity of the thiopyran ring and its substituents. For example, bromination studies of related thiopyran compounds reveal how substituents affect the compound's reactivity towards electrophilic halogenation and subsequent transformations into other functional groups, indicating a versatile chemistry that can be tailored for specific synthetic goals (Caputo, Cattel, & Viola, 1979).
Physical Properties Analysis
The physical properties of thiopyran derivatives, including solubility, melting points, and crystal structure, are significantly influenced by the nature of the substituents attached to the thiopyran core. Studies on similar compounds highlight how structural modifications can alter these physical properties, which is crucial for the compound's application in various scientific fields (Kroulík et al., 1998).
Chemical Properties Analysis
The chemical properties of "this compound" and its derivatives, such as reactivity, stability, and interactions with biological molecules, are defined by the thiopyran core and the specific substituents. These properties are critical for the application of thiopyran derivatives in medicinal chemistry and materials science. While direct studies on the chemical properties of the specified compound are not available, related research provides insights into how variations in the thiopyran structure impact its chemical behavior (Becher, Brosndum, Hansen, & Jacobsen, 1988).
Scientific Research Applications
Stability and Structural Analysis
- A study on the stability of thiabenzenes, including derivatives similar to the chemical , indicated enhanced stability with certain electron-donating groups, which is crucial in the development of stable compounds for various applications (Pirelahi, Abdoh, & Tavassoli, 1976).
- Research on the crystal structure of a closely related compound, 4-(4-Methoxyphenyl)-4-methyl-2,6-diphenyl-4H-thiopyran, provided insights into its molecular conformation, which is critical for understanding the reactivity and potential applications of these molecules (Rahmani, Pirelahi, & Ng, 2009).
Synthesis and Pharmacological Evaluation
- A study on the synthesis and pharmacological evaluation of pyrazolines based thiazolidin-4-one derivatives, which include structures analogous to 6-anilino-2-(4-methoxyphenyl)-5-phenyl-2,3-dihydro-4H-thiopyran-4-one, highlighted their potential in anti-cancer and HIV treatments (Patel et al., 2013).
Corrosion Inhibition
- A compound structurally similar to this compound demonstrated effectiveness as a corrosion inhibitor for mild steel, suggesting potential applications in materials science and engineering (Yadav, Sinha, Kumar, & Sarkar, 2015).
Antibacterial and Anti-inflammatory Activity
- Derivatives of 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol, closely related to the compound of interest, have shown promising antibacterial activity, pointing towards potential applications in pharmaceuticals (Ghattas, Moustafa, Hassanein, & Hussein, 2016).
- New compounds including 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiols, which are structurally related, were synthesized and exhibited significant anti-inflammatory activity (Labanauskas, Udrenaite, Gaidelis, & Brukštus, 2004).
properties
IUPAC Name |
6-anilino-2-(4-methoxyphenyl)-5-phenyl-2,3-dihydrothiopyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO2S/c1-27-20-14-12-17(13-15-20)22-16-21(26)23(18-8-4-2-5-9-18)24(28-22)25-19-10-6-3-7-11-19/h2-15,22,25H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOSBOIXMCTQIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)C(=C(S2)NC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

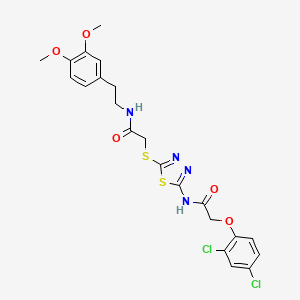
![(4Ar,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B2491059.png)

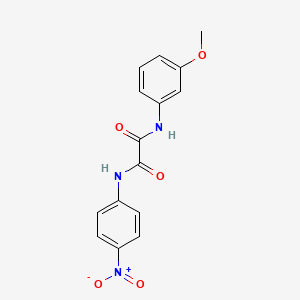
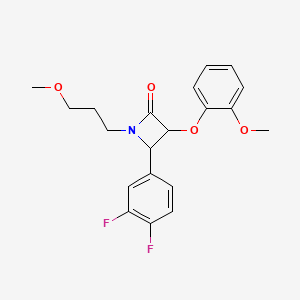


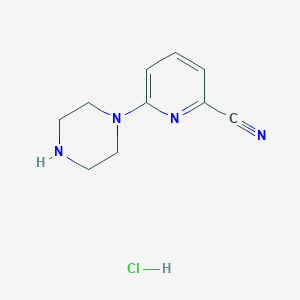
![N-cyclohexyl-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2491069.png)
![(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2491070.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenylethanesulfonamide](/img/structure/B2491074.png)
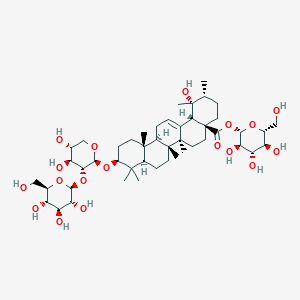
![N-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2491078.png)
